molecular formula C24H27N5O3 B11327588 3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11327588
M. Wt: 433.5 g/mol
InChI Key: HQZFPWXLDWJQHS-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzoic acid with appropriate amines and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and pyrimidine groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and pyrimidine groups enhances its versatility in various applications.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C24H27N5O3/c1-16-25-22(15-23(26-16)29-12-4-5-13-29)27-18-7-9-19(10-8-18)28-24(30)17-6-11-20(31-2)21(14-17)32-3/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,28,30)(H,25,26,27)

InChI Key

HQZFPWXLDWJQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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